(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides insights into its physical and chemical properties. Unfortunately, the specific molecular structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. As the specific structure of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” is not available, it’s challenging to predict its specific reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, the specific physical and chemical properties of “(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride” are not available in the searched resources .Scientific Research Applications
Esters of Piperidine Derivatives in Synthesis
- Study Focus: Research by Prostakov et al. (1970) investigated the synthesis of esters from the piperidine series, including derivatives similar to "(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride." This synthesis led to the production of substituted pyridines, which are significant in various chemical processes (Prostakov, Pleshakov, Dorogov & Zvolinskii, 1970).
Piperidine Derivatives in Anti-Acetylcholinesterase Activity
- Study Focus: Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated their anti-acetylcholinesterase activity. Their research found that introducing certain groups to the piperidine nitrogen atom significantly enhanced activity. This study provides insights into the potential therapeutic applications of such compounds (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura & Araki, 1990).
Chiral Building Blocks for Alkaloid Synthesis
- Study Focus: Hirai et al. (1992) explored the asymmetric intramolecular Michael reaction of acyclic compounds to produce chiral piperidine derivatives. These compounds are crucial for enantioselective alkaloid synthesis (Hirai, Terada, Yamazaki & Momose, 1992).
Synthesis and Antimicrobial Activities
- Study Focus: Ovonramwen et al. (2019) synthesized a derivative of piperidin-1-yl and evaluated its antimicrobial activities. This study contributes to understanding the potential use of such compounds in combating microbial infections (Ovonramwen, Owolabi & Oviawe, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-2-18-15(17)14(12-8-4-3-5-9-12)13-10-6-7-11-16-13;/h3-5,8-9,13-14,16H,2,6-7,10-11H2,1H3;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSNAOXTBUHNKX-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-phenyl-2-((S)-piperidin-2-yl)acetate hydrochloride |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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